molecular formula C17H26N4O3 B2486220 N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034446-29-0

N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

カタログ番号: B2486220
CAS番号: 2034446-29-0
分子量: 334.42
InChIキー: YMPTVMXDIYEIPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a recognized potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). This compound has emerged as a critical pharmacological tool for dissecting the distinct roles of the PI3Kβ isoform in cellular signaling pathways, particularly in the context of oncogenesis. Its high selectivity for PI3Kβ over other PI3K isoforms (such as PI3Kα, PI3Kγ, and PI3Kδ) makes it invaluable for investigating PTEN-deficient cancers, where the PI3Kβ pathway is often hyperactivated and serves as a key driver of tumor growth and survival source . Research utilizing this inhibitor has been pivotal in validating PI3Kβ as a therapeutic target, demonstrating its role in suppressing tumor progression in preclinical models of prostate cancer and other PTEN-mutant malignancies source . Beyond oncology, its application extends to cardiovascular research, where selective PI3Kβ inhibition has been shown to modulate platelet aggregation, offering a potential mechanism for antithrombotic therapies without the bleeding risks associated with broader PI3K inhibition source . By providing a specific means to block PI3Kβ-driven signaling, this compound enables researchers to explore novel combination therapies and better understand resistance mechanisms, thereby stimulating advanced research in targeted cancer treatment and metabolic disease.

特性

IUPAC Name

N-cycloheptyl-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-23-15-8-9-16(20-19-15)24-14-10-11-21(12-14)17(22)18-13-6-4-2-3-5-7-13/h8-9,13-14H,2-7,10-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPTVMXDIYEIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine intermediates. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.

    Synthesis of the Pyridazine Ring: This involves the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Coupling of the Pyrrolidine and Pyridazine Rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.

    Introduction of the Cycloheptyl Group: This can be achieved through alkylation reactions using cycloheptyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Its unique structure allows for the investigation of its interactions with various biological targets, such as enzymes or receptors.

    Industrial Applications: It could be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

作用機序

The mechanism of action of N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

TAK-385 (Relugolix Analog)

Structure: TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) shares the 6-methoxypyridazin-3-yl group but incorporates a thienopyrimidine-dione scaffold and a difluorobenzyl substituent . Activity:

  • GnRH Antagonism : TAK-385 demonstrates potent GnRH receptor antagonism (IC₅₀ < 1 nM) and superior in vivo efficacy in suppressing testosterone levels compared to earlier analogs like sufugolix .
  • Metabolic Stability: Reduced cytochrome P450 (CYP) inhibition, enhancing drug-drug interaction profiles .

Sufugolix (TAK-013)

Structure: A non-peptide GnRH antagonist with a simpler pyridine-based scaffold. Activity:

  • Moderate CYP inhibition, limiting its clinical utility compared to TAK-385 .
    Comparison : The cycloheptyl group in the target compound may improve lipophilicity and tissue penetration relative to sufugolix’s pyridine moiety.

N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide

Structure: A pyridine derivative with a pyrrolidine-hydroxymethyl side chain (). Comparison: The target compound’s methoxypyridazine group offers greater hydrogen-bonding capacity compared to this derivative’s chloropyridine and pivalamide groups.

Structural and Pharmacokinetic Data Table

Compound Molecular Weight Key Functional Groups GnRH Antagonism (IC₅₀) CYP Inhibition
N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide ~375.4 g/mol Pyrrolidine, cycloheptyl, methoxypyridazine Not reported Not reported
TAK-385 ~682.1 g/mol Thienopyrimidine-dione, difluorobenzyl <1 nM Low
Sufugolix ~534.5 g/mol Pyridine, urea ~3 nM Moderate

Research Findings and Implications

  • Structural Optimization: The cycloheptyl group in the target compound may enhance blood-brain barrier penetration compared to TAK-385’s bulky thienopyrimidine core, though this remains speculative without direct data .
  • Metabolic Profile: Absence of the dimethylaminomethyl group (as in TAK-385) could reduce metabolic liabilities but may also decrease solubility.
  • Therapeutic Potential: The methoxypyridazine moiety is a conserved feature in GnRH antagonists, suggesting possible utility in hormone-dependent cancers, though further in vitro studies are required .

生物活性

N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is significant for its biological activity. The presence of the methoxypyridazine moiety is believed to influence its interaction with biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide have demonstrated efficacy against various strains of bacteria, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can enhance antimicrobial activity.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundMIC90 (μg/mL) against MtbMIC90 (μg/mL) against Mm
1a11.51
2a0.50.25
2b0.50.06

MIC90 values indicate the concentration required to inhibit 90% of the microbial growth .

Cytotoxicity and Cancer Cell Lines

The compound’s potential anti-cancer properties have been evaluated against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Initial findings suggest that certain derivatives exhibit moderate cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundA549 IC50 (μM)HeLa IC50 (μM)MCF-7 IC50 (μM)
12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Control0.019--

IC50 values represent the concentration at which the compound inhibits cell growth by 50% .

The mechanism through which N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide exerts its biological effects likely involves interaction with specific enzymes or receptors involved in cell signaling pathways. For example, compounds with similar structures have been shown to inhibit c-Met kinase, which plays a crucial role in cancer progression.

Case Studies

In a recent study focusing on the biological evaluation of pyridazine derivatives, researchers observed that compounds structurally related to N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide induced apoptosis in A549 cells, suggesting a potential mechanism for their anti-cancer activity. Flow cytometry assays demonstrated that treated cells exhibited increased rates of apoptosis compared to control groups .

Q & A

Q. What advanced techniques validate target engagement in live-cell systems?

  • Answer :
  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation upon compound treatment to confirm intracellular binding.
  • BRET/FRET biosensors : Quantify real-time interaction dynamics (e.g., kinase activation/inhibition).
  • CRISPR-Cas9 knockout : Validate target dependency by comparing wild-type vs. knockout cell responses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。